Synthetic Routes
The synthesis of tert-butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate involves several key steps:
Molecular Structure
The molecular formula of tert-butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate is with a molecular weight of approximately 413.3 g/mol. The compound features several distinct structural components:
The InChI Key for this compound is FOWLEXZUWFNVII-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)(C)OC(=O)N1CCC(CC1)C(C2=NC(=CC=C2)Br)C(=O)OC .
Types of Reactions
tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions:
The mechanism of action for tert-butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyridine moiety likely engages in hydrogen bonding or π-stacking interactions with target proteins, modulating their activity. Additionally, the piperidine ring and tert-butyl ester group may influence the compound's solubility, stability, and binding affinity to biological targets .
tert-butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate has several significant applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2